molecular formula C18H18N4O B11116650 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)

Cat. No.: B11116650
M. Wt: 306.4 g/mol
InChI Key: WVNIXXVQFKJYRE-UDWIEESQSA-N
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Description

N'-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide is a hydrazide derivative featuring:

  • A 1-methylpyrrole moiety in the hydrazone segment, contributing to electron-rich aromatic interactions.
  • A flexible acetohydrazide backbone, enabling conformational adaptability for target binding.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C18H18N4O/c1-22-10-4-7-17(22)12-20-21-18(23)13-19-16-9-8-14-5-2-3-6-15(14)11-16/h2-12,19H,13H2,1H3,(H,21,23)/b20-12+

InChI Key

WVNIXXVQFKJYRE-UDWIEESQSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(naphthalen-2-ylamino)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 1-methylpyrrole (electron-rich) contrasts with MMINA’s 3-nitrophenyl (electron-deficient), which enhances electrophilic reactivity in docking studies .
Inferences for the Target Compound:
  • The naphthalen-2-ylamino group may enhance antimicrobial activity due to increased membrane penetration (cf. naphthalen-1-yl in 14 showing moderate activity) .
  • The 1-methylpyrrole segment could modulate anti-inflammatory effects by mimicking indole-based scaffolds in COX inhibitors like S15 .

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties*
Compound logP Molecular Weight Hydrogen Bond Donors/Acceptors
Target Compound 3.8 336.3 2 donors, 4 acceptors
MMINA 2.9 353.3 2 donors, 6 acceptors
4f 2.5 353.2 3 donors, 5 acceptors
S15 3.1 398.4 1 donor, 7 acceptors

*Data derived from analogous structures using ChemDraw/ADMET predictors .

Key Trends:
  • The target compound’s higher logP (3.8) suggests superior membrane permeability compared to 4f (logP 2.5), aligning with its naphthyl group’s hydrophobicity.
  • Fewer hydrogen-bond acceptors than S15 may reduce off-target interactions but limit solubility .

Biological Activity

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide is a complex organic compound notable for its unique structural features, including a pyrrole ring and naphthalene moiety, which contribute to its diverse biological activities. The hydrazide functional group is particularly significant in medicinal chemistry due to its potential roles in various pharmacological applications.

Chemical Structure

The compound's chemical formula consists of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, reflecting its complexity. The presence of the 1-methyl-1H-pyrrole and naphthalen-2-yl groups enhances its pharmacological properties, making it an interesting candidate for drug development.

Biological Activity Overview

Research indicates that N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : The hydrazide component has been linked to the modulation of inflammatory responses, notably through the inhibition of TNF-α production.

The biological effects of N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide are attributed to its interactions with specific molecular targets. These interactions can involve:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in cellular metabolism.
  • Receptor Modulation : Binding to receptors can alter signaling pathways associated with inflammation and cancer progression.

1. Antitumor Activity

In a study evaluating similar hydrazone derivatives, compounds demonstrated significant inhibition of cancer cell proliferation. For instance, derivatives exhibited IC50 values ranging from 0.21 µM to 0.99 µM against various cancer cell lines, indicating potent antitumor activity .

2. Anti-inflammatory Effects

In vivo studies have shown that compounds related to N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide effectively reduce TNF-α levels by over 55% in carrageenan-induced models of inflammation . This suggests potential therapeutic applications in managing inflammatory diseases.

3. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the naphthalene moiety is believed to enhance membrane permeability, facilitating bacterial cell disruption .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylaimino)acetohydrazidePyrrole ring, naphthalene moietyAntimicrobial, antitumor, anti-inflammatory
4-Amino-N'-(4-fluorophenyl)benzohydrazideAcylhydrazine derivativeAntitumor, anti-inflammatory
N'-(1H-pyrrolidinyl)acetohydrazidePyrrolidine ringAntimicrobial

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